molecular formula C35H28FN3O5S B314079 4-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID

4-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID

Cat. No.: B314079
M. Wt: 621.7 g/mol
InChI Key: USCSOQWYYAMWJP-USHMODERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID typically involves multi-step organic synthesis. The key steps include the formation of the thiazolopyrimidine core, followed by the introduction of the ethoxycarbonyl and fluorophenyl groups, and finally, the attachment of the benzoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of catalysts to lower the activation energy of key steps in the synthesis could be explored.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely but often include the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.

    Medicine: If the compound shows promising biological activity, it could be developed into a therapeutic agent. Its structure suggests it might interact with specific enzymes or receptors in the body.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID would depend on its specific application. In a biological context, the compound might interact with enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-{[(2Z)-6-(ETHOXYCARBONYL)-5-(4-FLUOROPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID include other thiazolopyrimidine derivatives, which share the core structure but differ in the substituents attached to the core. Examples include:

  • 6-(ethoxycarbonyl)-5-(4-fluorophenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine
  • 4-{3-[(6-(methoxycarbonyl)-5-(4-fluorophenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the overall structure. This unique structure can confer specific properties, such as enhanced biological activity or improved material properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C35H28FN3O5S

Molecular Weight

621.7 g/mol

IUPAC Name

4-[3-[(Z)-[6-ethoxycarbonyl-5-(4-fluorophenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid

InChI

InChI=1S/C35H28FN3O5S/c1-4-44-34(43)29-30(22-8-6-5-7-9-22)37-35-39(31(29)23-10-14-26(36)15-11-23)32(40)28(45-35)19-25-18-20(2)38(21(25)3)27-16-12-24(13-17-27)33(41)42/h5-19,31H,4H2,1-3H3,(H,41,42)/b28-19-

InChI Key

USCSOQWYYAMWJP-USHMODERSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=C(N(C(=C4)C)C5=CC=C(C=C5)C(=O)O)C)S2)C6=CC=CC=C6

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=C(N(C(=C4)C)C5=CC=C(C=C5)C(=O)O)C)/S2)C6=CC=CC=C6

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=C(N(C(=C4)C)C5=CC=C(C=C5)C(=O)O)C)S2)C6=CC=CC=C6

Origin of Product

United States

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